Cas no 1261494-95-4 (4-bromo-2-(difluoromethoxy)benzonitrile)

4-bromo-2-(difluoromethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-(difluoromethoxy)benzonitrile
- Benzonitrile, 4-bromo-2-(difluoromethoxy)-
-
- インチ: 1S/C8H4BrF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H
- InChIKey: LBXXMNAPNXRKPB-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(Br)C=C1OC(F)F
4-bromo-2-(difluoromethoxy)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-135317-1.0g |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 1g |
$971.0 | 2023-06-06 | |
TRC | B999738-100mg |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 100mg |
$ 365.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0058-1G |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 1g |
¥ 4,481.00 | 2023-03-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD418962-1g |
4-Bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95+% | 1g |
¥7364.0 | 2023-04-04 | |
1PlusChem | 1P01A7J7-500mg |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 500mg |
$993.00 | 2025-03-04 | |
1PlusChem | 1P01A7J7-50mg |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 50mg |
$326.00 | 2025-03-04 | |
1PlusChem | 1P01A7J7-2.5g |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 2.5g |
$2408.00 | 2025-03-04 | |
Enamine | EN300-135317-2500mg |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95.0% | 2500mg |
$1903.0 | 2023-09-30 | |
Aaron | AR01A7RJ-5g |
4-Bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 5g |
$3897.00 | 2025-02-09 | |
1PlusChem | 1P01A7J7-100mg |
4-bromo-2-(difluoromethoxy)benzonitrile |
1261494-95-4 | 95% | 100mg |
$473.00 | 2025-03-04 |
4-bromo-2-(difluoromethoxy)benzonitrile 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
4-bromo-2-(difluoromethoxy)benzonitrileに関する追加情報
Research Briefing on 4-bromo-2-(difluoromethoxy)benzonitrile (CAS: 1261494-95-4) in Chemical Biology and Pharmaceutical Applications
4-bromo-2-(difluoromethoxy)benzonitrile (CAS: 1261494-95-4) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromo and difluoromethoxy substituents on a benzonitrile scaffold, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of kinase inhibition and central nervous system (CNS) targeting.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-bromo-2-(difluoromethoxy)benzonitrile as a key intermediate in the synthesis of selective kinase inhibitors. The study highlighted the compound's ability to serve as a versatile building block for the introduction of difluoromethoxy groups into pharmacophores, which are known to enhance metabolic stability and bioavailability. The researchers successfully utilized this compound to develop a series of potent and selective inhibitors targeting JAK2 kinases, which are implicated in various inflammatory and oncological conditions.
Another notable application of 4-bromo-2-(difluoromethoxy)benzonitrile was reported in a recent patent (WO2023056321A1), where it was employed in the synthesis of novel GABAA receptor modulators. The difluoromethoxy group was found to significantly improve the blood-brain barrier permeability of the resulting compounds, making them promising candidates for the treatment of anxiety and epilepsy. The patent emphasized the compound's role in optimizing the pharmacokinetic profiles of CNS-active drugs, showcasing its importance in neuropharmaceutical research.
From a synthetic chemistry perspective, 4-bromo-2-(difluoromethoxy)benzonitrile has been the subject of methodological advancements. A 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling reaction that enables efficient functionalization of the bromo group while preserving the difluoromethoxy moiety. This methodology opens new avenues for the rapid diversification of this scaffold, facilitating the discovery of novel bioactive compounds with tailored properties.
The safety profile and handling considerations of 4-bromo-2-(difluoromethoxy)benzonitrile have also been addressed in recent regulatory documents. The compound has been classified as a Category 3 irritant, requiring appropriate personal protective equipment during handling. Recent toxicological studies have shown favorable in vitro safety profiles at concentrations typically used in medicinal chemistry applications, though comprehensive in vivo studies are still warranted.
Looking forward, the unique structural features of 4-bromo-2-(difluoromethoxy)benzonitrile continue to inspire innovative applications in drug discovery. Its combination of halogen and fluorine-containing substituents offers multiple vectors for molecular interactions and property optimization. Current research directions include exploring its incorporation into PROTAC molecules and its potential in radiopharmaceutical development, where the bromine atom could serve as a handle for radioisotope incorporation.
1261494-95-4 (4-bromo-2-(difluoromethoxy)benzonitrile) 関連製品
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 866845-81-0(1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)
- 1251360-08-3(4-methoxybutane-1,2-diamine)
- 5804-85-3(Aluminum, (cyano-kC)diethyl-)
- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)
- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)
- 2138078-90-5(N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)
